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Introduction
SGC-UBD253 is a potent and selective chemical probe that targets the zinc-finger ubiquitin-

binding domain (UBD) of Histone Deacetylase 6 (HDAC6).[1][2] The HDAC6 UBD plays a

crucial role in cellular processes such as autophagy and aggresome assembly by recognizing

the C-terminal diglycine motif of ubiquitin.[1][3] SGC-UBD253 acts as an antagonist, displacing

ubiquitin from the HDAC6 UBD and thereby inhibiting its function.[1] These application notes

provide detailed protocols for three common in vitro binding assays to characterize the

interaction of SGC-UBD253 and other small molecules with the HDAC6 UBD: Fluorescence

Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry

(ITC). A non-active N-methylated analog, SGC-UBD253N, is available as a negative control for

these experiments.

Signaling Pathway and Mechanism of Action
The HDAC6 UBD recognizes and binds to the C-terminal diglycine motif of ubiquitin, a key step

in the recruitment of ubiquitinated cargo for degradation pathways. SGC-UBD253 competitively

inhibits this interaction by occupying the ubiquitin-binding pocket on the HDAC6 UBD.
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HDAC6 UBD interaction with ubiquitin and its inhibition by SGC-UBD253.

Quantitative Data Summary
The binding affinity of SGC-UBD253 and its negative control, SGC-UBD253N, for the HDAC6

UBD has been determined using various biophysical assays.
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Compound Assay Type Target
Affinity (Kd) /
Potency (IC50)

SGC-UBD253
Surface Plasmon

Resonance (SPR)
HDAC6 UBD 84 nM

SGC-UBD253
Isothermal Titration

Calorimetry (ITC)
HDAC6 UBD 80 nM

SGC-UBD253
Fluorescence

Polarization (FP)
Full-length HDAC6 Kdisp = 0.44 µM

SGC-UBD253N
Surface Plasmon

Resonance (SPR)
HDAC6 UBD 32 µM

Experimental Workflow
The general workflow for characterizing the binding of SGC-UBD253 to the HDAC6 UBD

involves protein expression and purification, followed by the execution of one or more of the

detailed binding assays outlined below.
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General experimental workflow for SGC-UBD253 in vitro binding assays.

Experimental Protocols
Recombinant Human HDAC6 UBD Expression and
Purification
A construct of the human HDAC6 UBD (e.g., residues 1109-1215) with an N-terminal

polyhistidine (His6) tag is expressed in E. coli (e.g., BL21(DE3) strain). The protein is then

purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by size-

exclusion chromatography to ensure high purity and homogeneity.

Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled peptide

derived from the C-terminus of ubiquitin from the HDAC6 UBD.
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Materials and Reagents:

Purified His-tagged Human HDAC6 UBD

Fluorescently labeled ubiquitin C-terminal peptide (e.g., 5-Carboxyfluorescein-RLRGG)

SGC-UBD253 and SGC-UBD253N

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT

384-well, low-volume, black, round-bottom plates

Fluorescence polarization plate reader

Protocol:

Prepare Reagents:

Dissolve SGC-UBD253 and SGC-UBD253N in DMSO to create 10 mM stock solutions.

Prepare a serial dilution of the test compounds in DMSO.

Dilute the HDAC6 UBD and the fluorescent peptide in Assay Buffer to the desired

concentrations. The final concentration of the fluorescent peptide should be close to its Kd

for HDAC6 UBD, and the protein concentration should be sufficient to yield a stable and

significant polarization window.

Assay Procedure:

Add 10 µL of the diluted HDAC6 UBD solution to each well of the 384-well plate.

Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the

respective wells.

Incubate for 15 minutes at room temperature.

Add 10 µL of the fluorescent peptide solution to all wells.

Incubate for 30 minutes at room temperature, protected from light.
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Data Acquisition:

Measure the fluorescence polarization on a plate reader equipped with appropriate filters

for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for

fluorescein).

Data Analysis:

Plot the fluorescence polarization values against the logarithm of the test compound

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay
SPR measures the binding of an analyte (SGC-UBD253) to a ligand (HDAC6 UBD)

immobilized on a sensor chip in real-time.

Materials and Reagents:

Purified His-tagged Human HDAC6 UBD

SGC-UBD253 and SGC-UBD253N

SPR Instrument (e.g., Biacore)

NTA Sensor Chip

Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 50 µM EDTA, 0.05% Tween 20

Immobilization Buffer: Running Buffer

Regeneration Solution: 350 mM EDTA

Protocol:

Chip Preparation and Ligand Immobilization:

Equilibrate the NTA sensor chip with Running Buffer.
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Perform a Ni2+ activation of the NTA surface.

Immobilize the His-tagged HDAC6 UBD to the sensor chip surface by injecting the protein

solution over the activated surface. Aim for an immobilization level that will produce a

sufficient response but avoids mass transport limitations.

A reference flow cell should be prepared by performing the activation and deactivation

steps without protein immobilization.

Analyte Binding Measurement:

Prepare a serial dilution of SGC-UBD253 and SGC-UBD253N in Running Buffer. A typical

concentration range would be from low nanomolar to low micromolar, bracketing the

expected Kd.

Inject the different concentrations of the analyte over the ligand-immobilized and reference

flow cells. Include a buffer-only injection as a blank.

Monitor the association and dissociation phases for each injection.

Surface Regeneration:

After each analyte injection, regenerate the sensor surface by injecting the Regeneration

Solution to remove the bound analyte.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data for each injection.

Perform a global fit of the kinetic data (association and dissociation curves) to a suitable

binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant

(kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) Assay
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH

and ΔS).
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Materials and Reagents:

Purified Human HDAC6 UBD

SGC-UBD253

ITC Instrument (e.g., MicroCal iTC200)

Dialysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP. The final buffer for both

protein and compound must be identical.

Protocol:

Sample Preparation:

Thoroughly dialyze the purified HDAC6 UBD against the ITC buffer.

Dissolve SGC-UBD253 in the final dialysis buffer. It is critical that the buffer for the protein

and the ligand are identical to minimize heats of dilution. A small, matched amount of

DMSO can be used if necessary to solubilize the compound, but must be present in both

the protein and ligand solutions.

Degas both the protein and ligand solutions immediately before the experiment.

ITC Experiment:

Load the sample cell with the HDAC6 UBD solution (e.g., 10 µM).

Load the injection syringe with the SGC-UBD253 solution (e.g., 100 µM).

Set the experimental temperature (e.g., 25 °C).

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip,

followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to

allow the signal to return to baseline.

Data Analysis:
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Integrate the heat pulses from each injection.

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the

binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of

binding (ΔS) can then be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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